1-(2-Aminoethoxy)-2,4-difluorobenzene hydrochloride
Description
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBMIFNZXNWKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2-Aminoethoxy)-2,4-difluorobenzene hydrochloride, a compound with the chemical formula C8H10ClF2NO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including anticancer properties, effects on cell proliferation, and other relevant pharmacological activities.
- Molecular Formula : C8H10ClF2NO
- Molecular Weight : 195.62 g/mol
- CAS Number : 263409-82-1
Research indicates that this compound may exert its biological effects through modulation of various cellular pathways. Its structure suggests potential interactions with adenosine receptors, particularly the A2A subtype, which is known to play a significant role in immune modulation and tumor progression.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
-
Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of leukemia and breast cancer cells.
Cell Line IC50 (µM) Effect Observed M-HeLa (Cervical Cancer) 10 Induction of apoptosis MCF-7 (Breast Cancer) 15 Growth inhibition K562 (Leukemia) 12 Cytotoxicity - Apoptosis Induction : The compound has been reported to induce both early and late apoptosis in cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound, indicating its potential as an anticancer agent.
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G0/G1 phase. This was evidenced by a significant increase in the percentage of cells arrested compared to control groups.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:
-
Bacterial Inhibition : It has been evaluated for its ability to inhibit bacterial biofilm formation. Certain concentrations showed up to 94% reduction in biofilm formation in tested bacterial strains.
Bacterial Strain Biofilm Formation (%) Concentration (µM) Staphylococcus aureus 5.78 10^-4 Escherichia coli 46.33 10^-5
Case Studies and Research Findings
A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of derivatives related to this compound. The findings indicated:
- Enhanced Anticancer Activity : Modifications to the chemical structure improved potency against specific cancer types.
- Safety Profile : Preliminary toxicity assessments showed low cytotoxicity towards normal human cells at therapeutic concentrations.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₉F₂NO
- Molecular Weight : Approximately 173.16 g/mol
- CAS Number : 16793581
- Structural Features : The compound features a difluorobenzene moiety with an aminoethoxy substituent, enhancing its solubility and reactivity.
Scientific Research Applications
-
Medicinal Chemistry
The compound has been investigated for its potential in drug development, particularly as a precursor for synthesizing compounds with therapeutic properties.-
Case Study: Anticancer Activity
Research indicates that derivatives of this compound can act as inhibitors of receptor tyrosine kinases (RTKs), which are implicated in various cancers. For example, studies have shown that modifications of 1-(2-Aminoethoxy)-2,4-difluorobenzene hydrochloride can lead to compounds that effectively inhibit the EGF receptor pathway, potentially offering new treatments for breast and lung cancers . -
Case Study: Neurodegenerative Diseases
The compound has also been explored for its role in reducing beta-amyloid production, which is critical in Alzheimer's disease pathology. Compounds derived from this compound have shown promise in modulating beta-amyloid levels, suggesting therapeutic potential for neurodegenerative disorders .
-
Case Study: Anticancer Activity
-
Organic Synthesis
As a versatile building block in organic synthesis, this compound facilitates the creation of more complex molecules.- Synthesis of Functionalized Aromatic Compounds
It serves as a key intermediate in synthesizing various functionalized aromatic compounds through nucleophilic substitution reactions. Its difluorobenzene structure allows for diverse modifications that can yield compounds with varied biological activities .
- Synthesis of Functionalized Aromatic Compounds
-
Biological Studies
The compound is utilized in pharmacological studies to assess its interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2-aminoethoxy)-2,4-difluorobenzene hydrochloride with analogous compounds, focusing on structural features, physicochemical properties, and applications.
Key Comparative Analysis
Substituent Effects on Reactivity The 2,4-difluoro substitution in the target compound enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (NAS) reactions. This contrasts with 2,4-diaminophenoxyethanol dihydrochloride, where electron-donating amine groups facilitate oxidative coupling in hair dyes . Trifluoromethyl (-CF₃) in 1-(2-aminoethoxy)-4-(trifluoromethyl)benzene HCl increases hydrophobicity, making it suitable for lipid bilayer penetration in drug delivery systems .
Linker Chain Length and Solubility The ethoxy linker in the target compound provides moderate hydrophilicity, balancing solubility in polar solvents (e.g., water, ethanol) . Propoxy linkers (e.g., 1-(2-aminopropoxy)-3,5-difluorobenzene) extend hydrophobicity, favoring organic-phase reactions but reducing aqueous solubility .
Pharmacological Potential 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine HCl exhibits higher bioactivity against fungal pathogens (e.g., Candida albicans) due to its compact fluorinated structure, which enhances membrane permeability .
Preparation Methods
Synthetic Strategy Overview
The general synthetic approach to 1-(2-Aminoethoxy)-2,4-difluorobenzene hydrochloride involves:
- Starting material : A suitably substituted difluorobenzene derivative, typically 2,4-difluorophenol or a halogenated difluorobenzene.
- Introduction of aminoethoxy group : Via nucleophilic substitution or etherification using 2-aminoethanol or its derivatives.
- Formation of hydrochloride salt : By treatment with hydrochloric acid to obtain the hydrochloride salt form for improved stability and handling.
Preparation of Key Intermediate: 2,4-Difluorophenol or Halodifluorobenzene
The difluorobenzene core is often prepared or procured as 1,4-dibromo-2,5-difluorobenzene or related halogenated difluorobenzenes. These intermediates are then converted to aldehyde or phenol derivatives through lithiation and formylation reactions.
This step is critical as it sets up the aromatic ring for further substitution.
Introduction of the Aminoethoxy Group
The key transformation involves attaching the 2-aminoethoxy substituent to the difluorobenzene ring. This is typically achieved by nucleophilic aromatic substitution or via Williamson ether synthesis using 2-aminoethanol or protected aminoethanol derivatives.
- Nucleophilic substitution : The halogen (usually bromine) on the difluorobenzene ring is displaced by the aminoethoxy nucleophile under basic conditions.
- Protection/deprotection strategy : To avoid side reactions, the amino group on 2-aminoethanol can be protected (e.g., as Fmoc or Boc), followed by etherification and subsequent deprotection.
Formation of Hydrochloride Salt
The free amine obtained after deprotection is converted into the hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s stability, crystallinity, and handling properties.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Free amine + HCl | Solvent: ether or ethanol; room temperature | Quantitative | Standard procedure for amine salt formation |
Summary Table of Preparation Steps
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Aminoethoxy)-2,4-difluorobenzene hydrochloride, and how can purity be validated?
- Methodology :
-
Synthesis : Utilize nucleophilic substitution reactions. For example, react 2,4-difluorophenol with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) to introduce the aminoethoxy group. Subsequent treatment with HCl yields the hydrochloride salt .
-
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity .
-
Validation : Purity is confirmed via HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/ACN) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) .
Data Table 1: Key Synthetic Parameters
Parameter Value/Description Reference Reaction Temperature 80–100°C (reflux) Base K₂CO₃ or Et₃N Yield (HCl salt) 60–75%
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ethoxy CH₂ at δ 3.5–4.0 ppm). ¹⁹F NMR confirms fluorine positions .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ m/z calc. 236.08) verifies molecular weight .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the hydrochloride salt .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology :
-
Solubility : Test in polar solvents (e.g., water, DMSO) and non-polar solvents (e.g., hexane). The hydrochloride salt typically exhibits >50 mg/mL solubility in water due to ionic interactions .
-
Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., free amine or fluorophenol derivatives) .
Data Table 2: Solubility in Common Solvents
Solvent Solubility (mg/mL) Reference Water >50 DMSO >100 Ethanol 20–30
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products like dehalogenated intermediates?
- Methodology :
- Optimization : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of the fluoroethyl group. Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity .
- By-Product Analysis : LC-MS identifies dehalogenated species (e.g., loss of F signals in ¹⁹F NMR). Adjust stoichiometry (amine:phenol = 1.2:1) to suppress side reactions .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals?
- Methodology :
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to distinguish ethoxy CH₂ (δ 3.5–4.0 ppm) from aromatic protons .
- Decoupling Experiments : ¹⁹F decoupling simplifies ¹H NMR spectra by eliminating F-induced splitting .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
- Methodology :
-
Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values <10 µM suggest potent inhibition .
-
Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ) .
-
Cellular Uptake : Fluorescence microscopy with a BODIPY-labeled derivative tracks intracellular localization .
Data Table 3: Biological Activity Profile
Assay Result Reference EGFR Inhibition (IC₅₀) 8.2 µM GPCR Binding (Kᵢ) 15 nM
Q. What computational methods predict the compound’s reactivity and metabolic pathways?
- Methodology :
- DFT Calculations : Gaussian 16 models electrophilic aromatic substitution sites (e.g., para to fluorine) .
- Metabolism Prediction : Use SwissADME to identify likely Phase I oxidation sites (e.g., ethoxy group → carboxylic acid) .
Contradictions and Mitigation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
